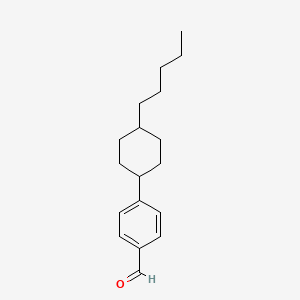![molecular formula C15H12OS B8582904 [3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)
[3-(1-Benzothiophen-3-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1-Benzothiophen-3-yl)phenyl]methanol is an organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Benzothiophen-3-yl)phenyl]methanol typically involves the reaction of benzothiophene derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where a benzothiophene derivative is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
[3-(1-Benzothiophen-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzothiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Benzothiophene carboxylic acid or benzothiophene aldehyde.
Reduction: Benzothiophene phenylmethane.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
科学研究应用
[3-(1-Benzothiophen-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [3-(1-Benzothiophen-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes modulation of cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
- [3-(1-Benzothien-2-yl)phenyl]methanol
- [3-(2-Benzothien-3-yl)phenyl]methanol
- [3-(1-Benzothien-3-yl)phenyl]ethanol
Uniqueness
[3-(1-Benzothiophen-3-yl)phenyl]methanol is unique due to the specific positioning of the benzothiophene moiety and the methanol group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C15H12OS |
|---|---|
分子量 |
240.3 g/mol |
IUPAC 名称 |
[3-(1-benzothiophen-3-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-8,10,16H,9H2 |
InChI 键 |
DYZDXRFGMBEULB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
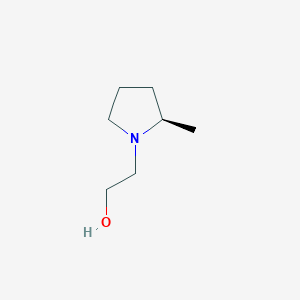
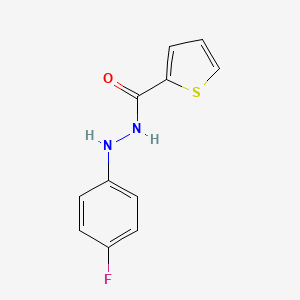
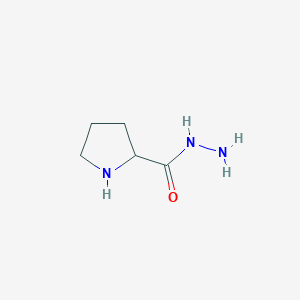
![3-[(2,6-Dichlorophenyl)thio]-2,5-dimethyl-1H-indole-1-acetic acid](/img/structure/B8582844.png)
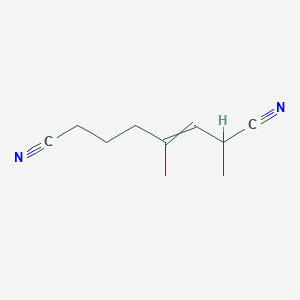
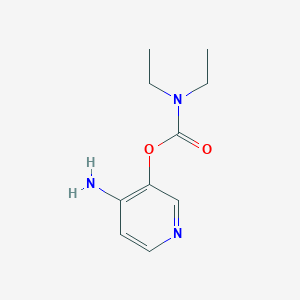
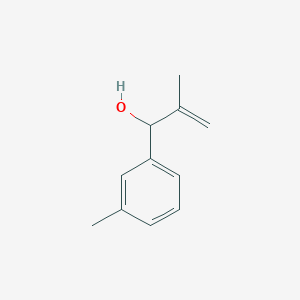
![6-(2,4-Difluorophenyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B8582854.png)
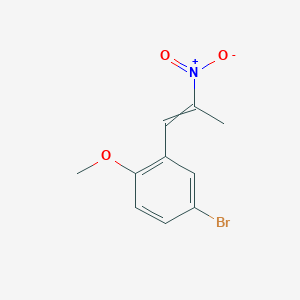
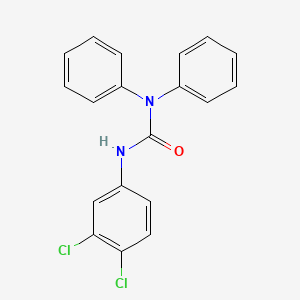
![7-Chloro-2-(3,5-dimethylisoxazol-4-yl)furo[3,2-b]pyridine](/img/structure/B8582872.png)
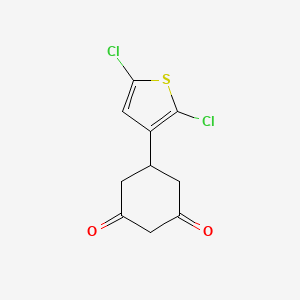
![5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)](/img/structure/B8582892.png)
